molecular formula C10H10F6N4O2 B3830214 ethyl [2,2,2-trifluoro-1-(2-pyrimidinylamino)-1-(trifluoromethyl)ethyl]carbamate CAS No. 256333-13-8

ethyl [2,2,2-trifluoro-1-(2-pyrimidinylamino)-1-(trifluoromethyl)ethyl]carbamate

Cat. No. B3830214
CAS RN: 256333-13-8
M. Wt: 332.20 g/mol
InChI Key: LXVIRNFYZXYNHX-UHFFFAOYSA-N
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Description

Compounds with similar structures to the one you mentioned are often used in the pharmaceutical and agrochemical industries . They can have unique physicochemical properties due to the presence of fluorine atoms and the pyridine moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its boiling point, density, and heat capacity, can be determined experimentally or predicted using computational methods .

properties

IUPAC Name

ethyl N-[1,1,1,3,3,3-hexafluoro-2-(pyrimidin-2-ylamino)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F6N4O2/c1-2-22-7(21)20-8(9(11,12)13,10(14,15)16)19-6-17-4-3-5-18-6/h3-5H,2H2,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVIRNFYZXYNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327626
Record name Ethyl [1,1,1,3,3,3-hexafluoro-2-(2-pyrimidinylamino)-2-propanyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2,2-trifluoro-1-(2-pyrimidinylamino)-1-(trifluoromethyl)ethylcarbamate

CAS RN

256333-13-8
Record name Ethyl [1,1,1,3,3,3-hexafluoro-2-(2-pyrimidinylamino)-2-propanyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl [2,2,2-trifluoro-1-(2-pyrimidinylamino)-1-(trifluoromethyl)ethyl]carbamate
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